molecular formula C7H13Cl2N3O2 B1431967 methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride CAS No. 1803566-09-7

methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride

Cat. No. B1431967
M. Wt: 242.1 g/mol
InChI Key: RXAYWQYXGLAETK-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride (MAMIDAC) is an organic compound that has recently been the focus of scientific research due to its potential applications in various areas. MAMIDAC is a derivative of imidazole, a heterocyclic compound that is found in many naturally occurring substances. In addition to its use as a potential therapeutic agent, MAMIDAC has also been studied for its potential use as a chemical reagent, catalyst, and in the synthesis of other molecules.

Scientific Research Applications

Methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride has been studied for its potential applications in a variety of scientific research areas. It has been investigated as a potential therapeutic agent for the treatment of certain types of cancer, and as a reagent for the synthesis of other compounds. In addition, methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride has been studied for its potential use as a catalyst for the synthesis of other molecules, and for its ability to bind to and modify proteins.

Mechanism Of Action

Methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride has been shown to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase. It has also been found to bind to certain proteins, such as the human epidermal growth factor receptor-2, leading to the inhibition of their activity.

Biochemical And Physiological Effects

Methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase, and to bind to and modify proteins. In addition, methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride has been found to have antioxidant properties, and to be capable of modulating the activity of the immune system.

Advantages And Limitations For Lab Experiments

The advantages of using methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride in laboratory experiments include its low cost, its availability in a variety of forms, and its ability to be used in a variety of different reactions. However, there are also some limitations to its use in laboratory experiments. For example, its low solubility in water can make it difficult to use in certain reactions, and its potential toxicity can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride. It could be studied further as a potential therapeutic agent for the treatment of certain types of cancer. It could also be used in the synthesis of other molecules, such as peptides, and as a catalyst for the synthesis of other molecules. In addition, further research could be conducted into its potential to modulate the activity of the immune system, as well as its potential to bind to and modify proteins. Finally, further research could be conducted into its potential use as an antioxidant.

properties

IUPAC Name

methyl 2-amino-2-(3-methylimidazol-4-yl)acetate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.2ClH/c1-10-4-9-3-5(10)6(8)7(11)12-2;;/h3-4,6H,8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAYWQYXGLAETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(C(=O)OC)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride

CAS RN

1803566-09-7
Record name methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride
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methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride
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methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride
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methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride
Reactant of Route 5
methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride
Reactant of Route 6
methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride

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